molecular formula C17H21NO4 B2947624 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate CAS No. 298209-94-6

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate

Cat. No. B2947624
CAS RN: 298209-94-6
M. Wt: 303.358
InChI Key: KZBYOKMQBXTJRR-UHFFFAOYSA-N
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Description

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, also known as TBEIQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBEIQD is a derivative of isoquinoline and has a unique molecular structure that makes it suitable for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is its versatility, as it can be used for a variety of research applications. This compound is also relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, this compound is a relatively new compound, and its effects on human health and the environment are not fully understood. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability to some researchers.

Future Directions

There are many potential future directions for research on 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, including the development of new drugs targeting specific receptors, the study of its effects on neurodegenerative disorders, and the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has potential applications in a variety of scientific research areas. Its synthesis requires specialized equipment and expertise, and its effects on human health and the environment are not fully understood. However, this compound has already shown promise as a fluorescent probe, a potential anticancer agent, and a tool for the development of new drugs targeting specific receptors. Further research is needed to fully understand the potential of this compound and its impact on scientific research and human health.

Synthesis Methods

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the Fischer indole synthesis and the Bischler-Napieralski reaction. The synthesis of this compound requires specialized equipment and expertise, and the purity of the final product is critical for its use in scientific research.

Scientific Research Applications

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, this compound has been used in studies of the molecular mechanisms of drug addiction and as a tool for the development of new drugs targeting specific receptors.

properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBYOKMQBXTJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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